1,2-Epoxyheptane
Overview
Description
1,2-Epoxyheptane, also known as 1,2-heptene oxide, is an organic compound with the molecular formula C7H14O. It is a type of epoxide, which is a cyclic ether with a three-membered ring structure consisting of two carbon atoms and one oxygen atom. This compound is characterized by its high reactivity due to the ring strain in the three-membered ring, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Epoxyheptane can be synthesized through several methods, including the epoxidation of alkenes. One common method involves the reaction of heptene with peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (mCPBA) or peroxyacetic acid. The reaction proceeds via a concerted mechanism where the oxygen atom from the peroxycarboxylic acid is transferred to the alkene, forming the epoxide .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of heterogeneous catalysts to facilitate the epoxidation process. For example, silver-aluminum catalysts can be employed to oxidize heptene with molecular oxygen. This method is advantageous due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,2-Epoxyheptane undergoes various chemical reactions, including:
Ring-opening reactions: These reactions can occur under both acidic and basic conditions. In acidic conditions, the epoxide ring is protonated, making it more susceptible to nucleophilic attack.
Hydrolysis: The epoxide ring can be hydrolyzed to form trans-1,2-diols under acidic or basic conditions.
Reduction: Reduction of this compound can yield alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Acidic conditions: Hydrochloric acid, sulfuric acid.
Basic conditions: Sodium hydroxide, potassium hydroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Trans-1,2-diols: Formed from hydrolysis.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
1,2-Epoxyheptane has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,2-epoxyheptane primarily involves its high reactivity due to the ring strain in the three-membered epoxide ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or catalyst used .
Comparison with Similar Compounds
Similar Compounds
Ethylene oxide: A simpler epoxide with a two-carbon chain.
Propylene oxide: An epoxide with a three-carbon chain.
1,2-Epoxybutane: An epoxide with a four-carbon chain.
Uniqueness of 1,2-Epoxyheptane
This compound is unique due to its longer carbon chain compared to simpler epoxides like ethylene oxide and propylene oxide. This longer chain can influence its reactivity and the types of products formed in chemical reactions. Additionally, the specific positioning of the epoxide ring in this compound allows for unique stereochemical outcomes in reactions .
Properties
IUPAC Name |
2-pentyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-2-3-4-5-7-6-8-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOFYYYCFRVWBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30911736 | |
Record name | 2-Pentyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30911736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5063-65-0, 110549-07-0 | |
Record name | Heptane, 1,2-epoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005063650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Epoxyheptane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24250 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pentyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30911736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Epoxyheptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 1,2-epoxyheptane in the flavor and fragrance industry?
A1: this compound serves as a crucial precursor in synthesizing Massoilactone [], a compound known to impart buttery and milky flavors. This makes this compound valuable for developing food and beverage flavorings.
Q2: How can the chirality of this compound be controlled during synthesis, and why is this important?
A2: The synthesis of (R)-1,2-epoxyheptane and (S)-1,2-epoxyheptane, the two enantiomers of this compound, can be achieved starting from commercially available (R)-(+)-1,2-epoxyheptane [, ]. Controlling chirality is crucial as different enantiomers can exhibit different biological activities and applications. For instance, (S)-1,2-epoxyheptane can be produced with high enantiomeric excess using styrene monooxygenase from Rhodococcus sp. strain ST-10 (RhSMO), showcasing its potential in biocatalysis [].
Q3: Can this compound be used in polymer chemistry, and if so, how?
A3: Yes, this compound, along with other epoxy compounds, can be inserted into polymer chains containing phenyl ester linkages []. This reaction, catalyzed by quaternary ammonium salts, allows for modifying polymer properties and potentially creating novel materials.
Q4: What research has been conducted on using this compound for producing chiral polymers?
A4: Researchers have successfully synthesized chiral polymers by reacting chiral epoxides like (R)-1,2-epoxyheptane with polymers like poly[4-(4-nitrobenzoyloxy)styrene] []. This opens possibilities for developing polymers with specific chiral properties, potentially valuable in areas like chiral separations or catalysis.
Q5: Are there any known biocatalytic applications for this compound?
A5: Research demonstrates that this compound can act as a substrate for enzymes like styrene monooxygenase []. This enzymatic conversion can produce (S)-1,2-epoxyheptane with high enantioselectivity, highlighting the potential of using biocatalysis for producing enantiopure epoxides. This approach offers a greener alternative to traditional chemical synthesis methods.
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